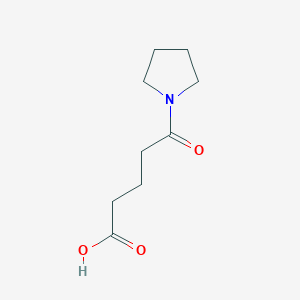

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-pyrrolidin-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRISUAVYJAVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353777 | |

| Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-80-1 | |

| Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid (CAS Number: 5724-80-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Extensive searches for detailed experimental protocols, biological activity, and associated signaling pathways for this specific compound have yielded limited results. The information presented herein is based on general chemical properties and data available for structurally related compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 5724-80-1, is a chemical compound belonging to the class of pyrrolidines and carboxylic acids. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a wide range of biologically active molecules, including many pharmaceuticals.[1] The presence of both a carboxylic acid and an amide functional group suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the available technical data for this compound and to provide a framework for its potential research and development applications based on the broader class of 5-oxopyrrolidine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 5724-80-1 | [2][3] |

| Molecular Formula | C₉H₁₅NO₃ | [2][3][4][5] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | [2] |

| Synonyms | 5-oxo-5-(pyrrolidin-1-yl)pentanoic acid | [2] |

| Physical Form | Solid | [5] |

| Purity | Typically available at ≥95% | [5][6] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |

Potential Biological Significance and Research Areas

Potential areas of investigation for this compound include:

-

Anticancer Activity: Numerous derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8][9]

-

Antimicrobial Activity: The pyrrolidine core is present in several natural and synthetic antimicrobial agents. Research has demonstrated that modifications of the 5-oxopyrrolidine structure can lead to compounds with potent activity against multidrug-resistant bacteria.[7][8]

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of nootropic drugs like piracetam and its analogs, suggesting that derivatives of 5-oxopyrrolidine could be explored for their potential effects on cognitive function and neurological disorders.

A logical workflow for investigating the potential of this compound is outlined below.

Caption: A generalized workflow for the investigation of novel chemical compounds.

Experimental Considerations and Methodologies

Given the absence of specific experimental protocols for this compound in the literature, this section provides generalized methodologies that are commonly employed for the characterization and evaluation of novel chemical entities.

Synthesis and Purification

The synthesis of this compound would likely involve the acylation of pyrrolidine with a derivative of glutaric acid. A plausible synthetic route is the reaction of glutaric anhydride with pyrrolidine.

General Experimental Protocol for Synthesis:

-

Reaction Setup: Dissolve glutaric anhydride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Slowly add an equimolar amount of pyrrolidine to the solution at a controlled temperature (e.g., 0°C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., dilute HCl) to remove any unreacted pyrrolidine and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

The following diagram illustrates a typical experimental workflow for synthesis and purification.

Caption: A standard workflow for the synthesis and purification of a chemical compound.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active 5-oxopyrrolidine derivatives suggests that it could serve as a valuable scaffold for the design of novel therapeutic agents. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to elucidate its potential pharmacological profile. The methodologies and workflows outlined in this guide provide a foundational framework for initiating such studies.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 5724-80-1: 5-oxo-5-pyrrolidin-1-ylpentanoate [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological significance of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | --INVALID-LINK--[1] |

| CAS Number | 5724-80-1 | --INVALID-LINK--, --INVALID-LINK--[2][3] |

| Molecular Formula | C₉H₁₅NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 185.22 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available (Predicted to be acidic due to the carboxylic acid group) | |

| LogP | Data not available (Predicted to be relatively low due to polar functional groups) | |

| InChI Key | WFRISUAVYJAVNH-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves the reaction of glutaric anhydride with pyrrolidine. This method is a common approach for the synthesis of N-acyl amino acids and related compounds.

Reaction Scheme:

Glutaric anhydride reacts with pyrrolidine in a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in pyrrolidine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities.

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Pyrrolidine: Slowly add an equimolar amount of pyrrolidine to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours or gently heat under reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the analysis of the compound. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[5][6][7][8]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity, derivatization with a UV-active or fluorescent tag followed by appropriate detection. Mass spectrometry (LC-MS) can also be used for identification.

Caption: HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the pentanoic acid chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum should display distinct resonances for the two carbonyl carbons (amide and carboxylic acid), the carbons of the pyrrolidine ring, and the carbons of the aliphatic chain.

Potential Biological Significance

While there is no specific literature on the biological activity of this compound, its structural similarity to other biologically active molecules, namely N-acyl amino acids and 5-oxopyrrolidine derivatives, suggests potential areas of interest for future research.

N-Acyl Amino Acids and Neuromodulation

This compound can be classified as a short-chain N-acyl amino acid. N-acyl amino acids are a class of endogenous lipid signaling molecules that have been implicated in various physiological processes.[9] They are known to act as neuromodulators and are involved in the endocannabinoid system. These compounds can influence neuronal activity and have been associated with processes in the nervous, vascular, and immune systems.

Caption: N-acyl amino acid signaling pathway.

Anticancer and Antimicrobial Potential of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine (also known as pyroglutamic acid) moiety is a structural feature found in numerous compounds with demonstrated biological activities.[2][10][11] Several studies have reported that derivatives of 5-oxopyrrolidine exhibit promising anticancer and antimicrobial properties.[10][11] These compounds have been shown to be effective against various cancer cell lines and multidrug-resistant bacteria.[10][11] The presence of the 5-oxopyrrolidine ring in the target molecule makes it a candidate for investigation in these therapeutic areas.

References

- 1. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]

- 8. asosindex.com.tr [asosindex.com.tr]

- 9. diva-portal.org [diva-portal.org]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid molecular structure and weight

An In-Depth Technical Guide to 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and current state of research surrounding this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties and Structure

This compound is a chemical compound that features a five-membered pyrrolidine ring linked to a pentanoic acid chain through an amide bond. This structure incorporates both a carboxylic acid and a tertiary amide functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 185.22 g/mol | [1][2][4] |

| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | [1] |

| CAS Number | 5724-80-1 | [1][2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][3] |

| Monoisotopic Mass | 185.10519334 Da | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the connectivity of the atoms, highlighting the pyrrolidine ring, the pentanoic acid backbone, the ketone group, and the carboxylic acid terminus.

Caption: 2D structure of this compound.

Experimental Protocols

A general hypothetical protocol would be:

-

Activation of Carboxylic Acid : Glutaric anhydride, a cyclic anhydride of glutaric acid, could be used as the starting material. Alternatively, glutaric acid could be activated using a standard coupling agent (e.g., DCC, EDC) or converted to an acid chloride.

-

Nucleophilic Acyl Substitution : The activated glutaric acid derivative would then be reacted with pyrrolidine. The nitrogen atom of pyrrolidine would act as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid.

-

Workup and Purification : The reaction mixture would be subjected to an aqueous workup to remove unreacted starting materials and byproducts. The final product, this compound, would then be isolated and purified, likely through techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activities or associated signaling pathways for this compound. However, the broader class of 5-oxopyrrolidine derivatives has been the subject of research for various therapeutic applications.

Studies have shown that compounds containing the 5-oxopyrrolidine scaffold can exhibit promising anticancer and antimicrobial properties. For instance, certain derivatives have demonstrated potent activity against A549 lung cancer cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional pharmacophore space.

The relationship between the core pyrrolidine scaffold and the development of biologically active compounds is illustrated in the diagram below.

Caption: Logical flow from the core pyrrolidine scaffold to its active derivatives.

This diagram illustrates that while data on the target molecule is sparse, its structural class is a recognized source of biologically active compounds, suggesting a potential area for future investigation. Researchers interested in this molecule may find utility in screening it for similar anticancer or antimicrobial activities.

References

Synthesis Pathway for 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthesis route involves the nucleophilic acyl substitution reaction between glutaric anhydride and pyrrolidine. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.

Core Synthesis Pathway

The synthesis of this compound is achieved through the aminolysis of glutaric anhydride with pyrrolidine. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine, pyrrolidine, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring, forming an amide and a carboxylate group in a single step. The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating.

Below is a diagram illustrating the core synthesis pathway:

Caption: Synthesis of this compound.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Form |

| Glutaric Anhydride | 108-55-4 | C₅H₆O₃ | 114.10 | ≥98 | Solid |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | ≥99 | Liquid |

| This compound | 5724-80-1 | C₉H₁₅NO₃ | 185.22 | ≥95[1] | Solid[1] |

Experimental Protocol

Materials:

-

Glutaric Anhydride (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve glutaric anhydride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Amine: To the stirred solution, add pyrrolidine (1.1 eq) dropwise at room temperature. The reaction is often exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with 1 M HCl to remove any unreacted pyrrolidine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pyrrolidine is a flammable and corrosive liquid. Handle with care.

-

Glutaric anhydride is an irritant. Avoid inhalation and contact with skin.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented protocol to suit their specific laboratory conditions and scale.

References

The 5-Oxo-Pyrrolidine-Pentanoic Acid Scaffold: A Latent Powerhouse in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While specific biological activity data for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is not extensively documented in publicly available literature, the foundational 5-oxopyrrolidine scaffold is a cornerstone in the development of novel therapeutic agents. This technical guide consolidates the current understanding of the biological potential of this chemical family, drawing from research on its various derivatives. The evidence strongly suggests that the 5-oxopyrrolidine nucleus is a privileged scaffold, with modifications leading to a diverse range of biological activities, including promising anticancer and antimicrobial properties. This document aims to provide a comprehensive overview of these activities, present a generalized workflow for the discovery and evaluation of such compounds, and serve as a foundational resource for researchers in the field.

The 5-Oxopyrrolidine Core: A Scaffold of Therapeutic Promise

The 5-oxopyrrolidine ring, a five-membered lactam, is a recurring motif in a multitude of biologically active compounds. Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability make it an attractive starting point for the design of new chemical entities with therapeutic potential. Although direct biological testing results for the parent compound, this compound, are sparse, extensive research into its derivatives has unveiled significant biological effects across various domains.

Biological Activities of 5-Oxopyrrolidine Derivatives

The versatility of the 5-oxopyrrolidine scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives. The primary areas of investigation have been in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer agents. These compounds have been shown to suppress the viability of cancer cell lines, with some derivatives demonstrating potent activity. For instance, certain 5-oxopyrrolidine derivatives have been identified as having notable anticancer activity against A549 human lung adenocarcinoma cells.[1] The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the induction of apoptosis and cell cycle arrest.[2] The modular nature of the scaffold allows for systematic structure-activity relationship (SAR) studies, enabling the optimization of anticancer potency.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The 5-oxopyrrolidine scaffold has emerged as a promising framework for the development of new antimicrobials. Derivatives incorporating moieties such as thiadiazoles have demonstrated significant antifungal activity against phytopathogens.[3] Furthermore, specific derivatives bearing a 5-nitrothiophene substituent have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[1] This highlights the potential of this scaffold to generate compounds that can combat challenging resistant pathogens.

Summary of Biological Activities of 5-Oxopyrrolidine Derivatives

For clarity and comparative ease, the table below summarizes the observed biological activities of various 5-oxopyrrolidine derivatives as reported in the literature.

| Derivative Class | Biological Activity | Target/Model System | Reference |

| Substituted 5-oxopyrrolidine-3-carboxylic acids | Anticancer | A549 human lung adenocarcinoma cells | [1] |

| 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives | Antibacterial | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | [4] |

| 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid derivatives | Antifungal | Phytopathogens (Rhizoctonia solani, Verticillium dahliae) | [3] |

| Pyrrolidine aryl carboxamide derivatives | Anticancer (apoptosis induction, cell cycle arrest) | Hepatocellular carcinoma cell lines | [2] |

| 5-oxopyrrolidine derivatives with 5-nitrothiophene substituent | Antimicrobial | Multidrug-resistant Staphylococcus aureus | [1] |

Experimental Workflow for Screening Novel 5-Oxopyrrolidine Derivatives

The discovery and development of new drugs based on the 5-oxopyrrolidine scaffold typically follows a structured experimental workflow. The diagram below illustrates a generalized pathway from initial synthesis to biological evaluation.

Caption: Generalized workflow for the synthesis and biological evaluation of novel 5-oxopyrrolidine derivatives.

Future Directions and Conclusion

The 5-oxopyrrolidine scaffold represents a fertile ground for the discovery of new therapeutic agents. While the biological profile of the parent compound, this compound, remains to be fully characterized, the extensive research on its derivatives strongly supports the continued exploration of this chemical class. Future research should focus on:

-

Systematic SAR studies: To delineate the key structural features required for potent and selective activity.

-

Mechanism of action studies: To understand the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: A Versatile Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a bifunctional organic molecule that has garnered interest as a versatile synthetic building block in medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a pyrrolidine amide, allows for a variety of chemical modifications, making it an attractive scaffold for the synthesis of more complex molecules, including novel therapeutics and functionalized materials. The pyrrolidine motif is a common feature in many biologically active compounds, and the pentanoic acid chain provides a flexible linker for conjugation to other molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, complete with detailed experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[2] |

| Molecular Weight | 185.22 g/mol | PubChem[2] |

| CAS Number | 5724-80-1 | SCBT[3] |

| Appearance | Solid | CymitQuimica[4] |

| Purity | ≥95% | Lab-Chemicals.Com[5] |

| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | PubChem[2] |

Synthesis

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between glutaric anhydride and pyrrolidine. This reaction proceeds via the opening of the anhydride ring by the amine, forming an amide bond and a terminal carboxylic acid.

Experimental Protocol: Synthesis from Glutaric Anhydride and Pyrrolidine

This protocol is based on established chemical principles for the acylation of amines with cyclic anhydrides.

Materials:

-

Glutaric anhydride

-

Pyrrolidine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Pyrrolidine: Slowly add a solution of pyrrolidine (1.0 eq) in anhydrous dichloromethane to the stirred solution of glutaric anhydride via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of DCM). Separate the organic layer and wash it with brine (1 x volume of DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Expected Yield: While a specific literature yield for this reaction was not found, similar reactions typically proceed in high yield (>80%).

Spectroscopic Data

Spectroscopic data is crucial for the characterization of the synthesized compound. While a publicly accessible spectrum was not located, a reference to an ¹H NMR spectrum is available on SpectraBase. Based on the chemical structure, the expected ¹H and ¹³C NMR chemical shifts are tabulated below.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.8-2.0 | m | 4H | -CH₂-CH₂- (pyrrolidine) |

| ~1.9-2.1 | p | 2H | -CH₂-CH₂-COOH |

| ~2.3-2.5 | t | 2H | -CH₂-COOH |

| ~2.3-2.5 | t | 2H | -CO-CH₂- |

| ~3.4-3.6 | t | 4H | -N-CH₂- (pyrrolidine) |

| ~12.0 | br s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~20-22 | -CH₂-CH₂-COOH |

| ~24-26 | -CH₂-CH₂- (pyrrolidine) |

| ~33-35 | -CH₂-COOH |

| ~34-36 | -CO-CH₂- |

| ~45-47 | -N-CH₂- (pyrrolidine) |

| ~172-174 | -CO- (amide) |

| ~178-180 | -COOH |

Applications as a Synthetic Building Block

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of more complex molecules. The carboxylic acid moiety can be readily activated for amide bond formation, while the pyrrolidine ring can be further functionalized if desired.

Amide Bond Formation via EDC/NHS Coupling

A common application of this building block is in the coupling of its carboxylic acid to a primary amine to form a new amide bond. This is frequently achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[6]

Experimental Protocol: EDC/NHS Coupling with a Primary Amine

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

A primary amine (R-NH₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Activation: Dissolve this compound (1.0 eq), EDC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

-

Coupling: In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous DCM. Add the activated NHS-ester solution dropwise to the amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x volume of DCM) and then with brine (1 x volume of DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Its straightforward synthesis and the presence of two distinct functional handles allow for its incorporation into a wide range of molecular architectures. The protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. The continued exploration of the reactivity and applications of this and related 5-oxopyrrolidine scaffolds holds significant promise for future innovations in chemical science.[7]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo- | C9H11NO6 | CID 9964613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its varied forms, derivatives of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid are gaining attention for their potential therapeutic applications. This technical guide synthesizes the current research on these derivatives, focusing on their synthesis, biological activities, and therapeutic promise in oncology and infectious diseases.

Anticancer and Antimicrobial Activities

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as both anticancer and antimicrobial agents. A notable study involved the synthesis of a series of compounds derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, which were subsequently evaluated for their efficacy against cancer cell lines and multidrug-resistant bacteria.[2]

Anticancer Activity

The synthesized compounds demonstrated structure-dependent anticancer activity against the A549 human lung adenocarcinoma cell line.[2] Several derivatives, particularly those bearing hydrazone moieties with specific substitutions, exhibited potent cytotoxic effects.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells

| Compound | Post-treatment Viability (%) at 100 µM |

| 2 | ~95% |

| 4 | ~90% |

| 12 | ~98% |

| 13 | ~98% |

| 18 | ~20% |

| 19 | ~15% |

| 20 | ~10% |

| 21 | ~5% |

| 22 | ~12% |

| Cisplatin (Control) | ~40% |

| Data extracted from a study by Stanislovaitienė et al. (2022).[2] |

The most potent anticancer activity was observed in compounds 18-22.[2] Notably, compound 21 , which features a 5-nitrothiophene substituent, showed the highest efficacy, reducing A549 cell viability to approximately 5% after 24 hours of exposure at a concentration of 100 µM.[2]

Antimicrobial Activity

The same series of compounds was screened for antimicrobial activity against a panel of multidrug-resistant pathogens. Compound 21 again stood out, demonstrating promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.[2]

Antifungal and Antiviral Properties

Derivatives of 5-oxopyrrolidine have also been investigated for their potential as antifungal and antiviral agents. A series of 1-aryl- and 1-alkyl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, synthesized from 1-aryl- or 1-alkyl-5-oxopyrrolidine-3-carboxylic acids, displayed significant antifungal activity against plant pathogens.[3]

Table 2: Antifungal Activity of 5-Oxopyrrolidine Derivatives

| Compound | Mycelial Growth Inhibition (%) |

| R. solani | |

| 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-one | 100 |

| 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(6-nitrobenzothiazol-2-yl)pyrrolidin-2-one | 100 |

| Triadimefon (Reference) | 43 |

| Data extracted from a study by Dotsenko et al.[3] |

Furthermore, certain derivatives containing pyrazine/pyridine rings have shown inhibitory activity against influenza A virus strains. Specifically, N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine exhibited favorable activity with EC50 values of 3.5 μM against A/HK/68 (H3N2) and 7.5 μM against A/PR/8/34 (H1N1) in MDCK cells.[3]

Experimental Protocols

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine Carboxylic Acid Derivatives[2]

A key synthetic pathway involves the initial reaction of itaconic acid with 4-aminoacetanilide in water, followed by acidification to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2 ). This intermediate is then converted to a hydrazide (Compound 4 ) by esterification with methanol and subsequent reaction with hydrazine monohydrate. Further derivatization of the hydrazide with various aldehydes and ketones leads to the final hydrazone products (Compounds 5-13 ).

In Vitro Anticancer Activity Assessment (MTT Assay)[2]

The anticancer properties of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: A549 human lung adenocarcinoma cells and non-cancerous HSAEC-1 KT human small airway epithelial cells were cultured in appropriate media.

-

Treatment: Cells were seeded in 96-well plates and treated with a fixed concentration (100 µM) of each compound for 24 hours.

-

MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

Viability Calculation: Cell viability was calculated as a percentage relative to untreated control cells.

Antimicrobial Activity Screening[2]

The antimicrobial activity was evaluated against a panel of multidrug-resistant clinical isolates, including carbapenemase-producing Enterobacteriales (Klebsiella pneumoniae, Escherichia coli), multidrug-resistant Pseudomonas aeruginosa, carbapenem- and polymyxin-resistant Acinetobacter baumannii, and methicillin-resistant and vancomycin-intermediate Staphylococcus aureus strains. The specific methodology for determining the minimum inhibitory concentration (MIC) was not detailed in the provided source.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. The available data strongly suggest their utility as scaffolds for the development of novel anticancer, antimicrobial, and antifungal agents. Future research should focus on expanding the chemical space of these derivatives, elucidating their mechanisms of action, and conducting more extensive in vitro and in vivo studies to validate their therapeutic efficacy and safety profiles. The structure-activity relationships observed in the initial studies provide a solid foundation for the rational design of more potent and selective drug candidates.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid in Proteomics Research: A Review of Current Findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Following a comprehensive review of scientific literature and patent databases, this document addresses the posited role of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid in the field of proteomics research. The investigation reveals that, contrary to the inquiry's premise, there is no direct evidence to suggest that this compound plays a significant or established role in proteomics. Instead, its primary documented application lies within synthetic organic chemistry as an intermediate for the development of therapeutic agents and other bioactive molecules.

This technical guide will summarize the current understanding of this compound, clarify its known applications, and distinguish it from a structurally related molecule, pyroglutamic acid, which holds considerable significance in proteomics.

This compound: Chemical Identity and Known Applications

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 5-oxo-5-(pyrrolidin-1-yl)pentanoic acid |

| CAS Number | 5724-80-1 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Synonyms | 5-oxo-5-pyrrolidin-1-ylpentanoic acid |

Known Applications:

Extensive searches of scientific databases and patent literature indicate that this compound is utilized as a building block or intermediate in the synthesis of more complex molecules. Notably, it has been cited in patents related to the development of:

-

Factor XIIa inhibitors: These are investigated as potential anticoagulant therapies for the prevention of thrombosis.

-

Peptide inhibitors of the Interleukin-23 receptor: These are being explored for the treatment of inflammatory diseases.

-

Alternaric Acid: This compound has been synthesized for its potential use as an herbicide.

It is crucial to note that in these contexts, this compound is a precursor and not the final active agent used in biological or proteomics-based assays.

Distinguishing from Pyroglutamic Acid: A Key Player in Proteomics

The query regarding this compound may stem from a potential confusion with a structurally similar and highly relevant molecule in proteomics: pyroglutamic acid (also known as 5-oxoproline).

Pyroglutamic acid is a common post-translational modification (PTM) that occurs at the N-terminus of proteins. It is formed through the cyclization of N-terminal glutamine or glutamic acid residues.

Significance of Pyroglutamic Acid in Proteomics:

-

Protein Stability and Function: The formation of a pyroglutamyl residue can protect proteins from degradation by aminopeptidases, thereby increasing their in vivo half-life. It can also be critical for the biological activity of many peptides and proteins.

-

Analytical Challenges: The presence of a pyroglutamyl group blocks the N-terminus, preventing analysis by traditional protein sequencing methods like Edman degradation. This necessitates specialized enzymatic or chemical methods for its removal or identification by mass spectrometry.

-

Disease Biomarker: Aberrant formation of pyroglutamic acid has been linked to various diseases, including Alzheimer's disease and certain types of cancer, making it a potential biomarker.

-

Biopharmaceutical Relevance: In the production of therapeutic proteins, the formation of pyroglutamic acid is a critical quality attribute that needs to be monitored and controlled, as it can affect the drug's efficacy and stability.

Experimental Workflows and Methodologies

As this compound does not have a documented role in proteomics research, there are no established experimental protocols or signaling pathways to detail in this context.

For the related compound, pyroglutamic acid, a general workflow for its identification in proteomics is as follows:

Caption: General workflow for the identification of pyroglutamic acid modifications in proteomics.

Conclusion

Unveiling the History of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a molecule featuring the privileged pyrrolidinone scaffold, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery and history of this compound, presenting available data on its synthesis and physical properties. While specific biological data for the core molecule remains limited in publicly accessible literature, this document lays the foundational chemical knowledge and explores the broader context of its derivatives in therapeutic research.

Introduction

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure that allows for effective exploration of pharmacophore space.[1] Its saturated nature contributes to desirable pharmacokinetic properties in drug candidates. This guide focuses on a specific derivative, this compound, providing a detailed account of its chemical identity and the historical context of its synthesis.

Chemical and Physical Properties

This compound is a well-characterized organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 5724-80-1 | [2] |

| Molecular Formula | C₉H₁₅NO₃ | [2][3] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| IUPAC Name | 5-oxo-5-(pyrrolidin-1-yl)pentanoic acid | [4] |

| Synonyms | 4-(Pyrrolidine-1-carbonyl)butanoic acid | N/A |

| Appearance | Solid | [3] |

| Purity | Typically available at ≥95% | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Discovery and Synthesis

The initial synthesis of this compound is rooted in fundamental organic chemistry principles. The most direct and commonly cited method involves the reaction of glutaric anhydride with pyrrolidine. This nucleophilic acyl substitution reaction results in the opening of the anhydride ring by the secondary amine, forming the corresponding amide and carboxylic acid functionalities.

General Synthesis Pathway

The reaction proceeds as a nucleophilic attack of the nitrogen atom of pyrrolidine on one of the carbonyl carbons of glutaric anhydride. This is followed by the opening of the anhydride ring to yield the final product.

Experimental Protocol

While a specific seminal publication detailing the very first synthesis remains elusive in broad searches, the following is a generalized experimental protocol based on standard organic synthesis techniques for similar reactions.

Materials:

-

Glutaric anhydride

-

Pyrrolidine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

A solution of glutaric anhydride in an anhydrous solvent is prepared in a reaction flask equipped with a stirrer.

-

The flask is cooled in an ice bath to manage the exothermic nature of the reaction.

-

Pyrrolidine is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The solvent is then removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or chromatography to yield pure this compound.

Biological Activity and Derivatives

Direct and specific biological activity data for this compound is not extensively reported in the readily available scientific literature. However, the broader class of 5-oxopyrrolidine derivatives has been the subject of significant research, demonstrating a wide range of biological activities. These derivatives are often synthesized using 5-oxopyrrolidine-3-carboxylic acid as a starting material and have shown promise in several therapeutic areas.

Numerous studies have explored the synthesis and biological evaluation of various 5-oxopyrrolidine derivatives, revealing their potential as:

-

Anticancer Agents: Certain derivatives have exhibited cytotoxic activity against various cancer cell lines.[5]

-

Antimicrobial Agents: The scaffold has been incorporated into molecules with activity against multidrug-resistant bacteria.

-

Anti-inflammatory Agents: Some derivatives have been investigated for their potential to modulate inflammatory pathways.[6]

The workflow for the discovery and development of such derivatives typically follows a structured path from synthesis to biological evaluation.

Conclusion

This compound is a foundational molecule within the broader class of pyrrolidinone-containing compounds. While its own documented history of discovery and specific biological applications is limited, its straightforward synthesis from glutaric anhydride and pyrrolidine makes it a readily accessible building block. The extensive research into its derivatives highlights the therapeutic potential of the 5-oxopyrrolidine scaffold, suggesting that further investigation into the core molecule and its analogues is a promising avenue for future drug discovery and development efforts. Researchers and scientists are encouraged to consider this scaffold in the design of novel therapeutic agents.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. scbt.com [scbt.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: An In-Depth Technical Guide to its Chemistry and Relationship with Fatty Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a molecule of interest at the intersection of fatty acid chemistry and heterocyclic compounds. This document details its chemical properties, outlines a probable synthetic route, and explores its structural relationship to endogenous fatty acid derivatives, particularly the class of signaling lipids known as fatty acid amides. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, this guide discusses the known biological roles of structurally similar compounds and the potential signaling pathways in which this compound might be involved. This information is intended to serve as a foundational resource for researchers investigating novel fatty acid amide mimics and their potential therapeutic applications.

Introduction

Fatty acid derivatives represent a diverse class of bioactive lipids that play crucial roles in cellular signaling and regulation. Among these, fatty acid amides have emerged as important endogenous signaling molecules, modulating processes such as pain, inflammation, and neurotransmission.[1][2][3] this compound is a synthetic compound that structurally incorporates features of both a fatty acid chain and a heterocyclic amide, positioning it as a potential mimic or modulator of fatty acid amide signaling pathways.[4] Its core structure consists of a five-carbon chain characteristic of pentanoic acid, with one terminus modified to a pyrrolidine amide. This unique structure warrants investigation into its synthesis, chemical properties, and potential biological activities in the context of fatty acid derivative research.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol .[4][5][6] Its chemical structure features a carboxylic acid group at one end of the pentanoic acid chain and a pyrrolidine ring attached via an amide linkage at the other.

| Property | Value | Reference |

| CAS Number | 5724-80-1 | [5][6] |

| Molecular Formula | C₉H₁₅NO₃ | [4][5][6] |

| Molecular Weight | 185.22 g/mol | [5] |

| Appearance | Solid | [4] |

| Purity (typical) | ≥95% | [4] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

Proposed Experimental Protocol: Acylation of Pyrrolidine with Glutaric Anhydride

This protocol is based on general principles of amine acylation with cyclic anhydrides.

Materials:

-

Glutaric anhydride

-

Pyrrolidine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas (e.g., argon or nitrogen)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography (for purification)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve glutaric anhydride (1.0 equivalent) in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add pyrrolidine (1.0 equivalent) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Acidify the aqueous layer with 1 M HCl to protonate the carboxylate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Expected Quantitative Data:

Due to the lack of specific literature, the following are expected values and would need to be determined experimentally:

-

Yield: Moderate to high, depending on reaction conditions.

-

Melting Point: To be determined.

-

Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS): To be determined for structural confirmation.

Relationship to Fatty Acid Derivatives and Potential Biological Significance

The structural similarity of this compound to N-acyl amino acids and other fatty acid amides suggests its potential to interact with biological pathways regulated by these endogenous signaling molecules.[1][3]

Fatty Acid Amide Signaling

Fatty acid amides are a class of lipid signaling molecules that includes the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[1][7] These molecules are involved in a wide range of physiological processes and are synthesized and degraded by specific enzymatic pathways. A key enzyme in the degradation of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[2]

// Nodes FattyAcid [label="Fatty Acid\n(e.g., Oleic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAA [label="N-Acyl Amino Acid\n(e.g., Oleoylglycine)", fillcolor="#FBBC05", fontcolor="#202124"]; FAA [label="Fatty Acid Amide\n(e.g., Oleamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="Receptor Activation\n(e.g., CB1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAAH [label="FAAH", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products\n(Fatty Acid + Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; TargetMolecule [label="5-Oxo-5-pyrrolidin-1-yl-\npentanoic acid (Potential Mimic)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges FattyAcid -> NAA [label="Biosynthesis", color="#202124", fontcolor="#202124", fontsize=8]; NAA -> FAA [label="Biosynthesis (e.g., PAM)", color="#202124", fontcolor="#202124", fontsize=8]; FAA -> Receptor [label="Signaling", color="#202124", fontcolor="#202124", fontsize=8]; FAA -> FAAH [label="Degradation", color="#202124", fontcolor="#202124", fontsize=8]; FAAH -> Degradation [color="#202124"]; TargetMolecule -> Receptor [style=dashed, label="Potential Interaction", color="#EA4335", fontcolor="#EA4335", fontsize=8]; TargetMolecule -> FAAH [style=dashed, label="Potential Inhibition?", color="#5F6368", fontcolor="#5F6368", fontsize=8]; }

Figure 1: Simplified overview of a fatty acid amide signaling pathway.

Potential as a Fatty Acid Amide Mimic

Given its structure, this compound could potentially act as a mimic of endogenous N-acyl amino acids or other fatty acid amides. It may interact with the receptors that these lipids bind to or modulate the activity of enzymes involved in their metabolism, such as FAAH. The pyrrolidine ring introduces a conformational constraint compared to a linear amino acid, which could influence its binding affinity and selectivity for biological targets.

While no specific biological data for this compound is currently available, numerous studies have demonstrated that other derivatives of 5-oxopyrrolidine exhibit a range of biological activities, including anticancer and antimicrobial effects.[8][9][10] These findings suggest that the 5-oxopyrrolidine scaffold is a promising pharmacophore for the development of new therapeutic agents.

Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

// Nodes Synthesis [label="Synthesis and Purification of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReceptorBinding [label="Receptor Binding Assays\n(e.g., CB1, CB2, TRPV1)", fillcolor="#FFFFFF", fontcolor="#202124"]; EnzymeInhibition [label="Enzyme Inhibition Assays\n(e.g., FAAH, MAGL)", fillcolor="#FFFFFF", fontcolor="#202124"]; CellBased [label="Cell-Based Assays\n(e.g., Cytotoxicity, Anti-inflammatory)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Models", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PainModel [label="Pain Models\n(e.g., Hot Plate, Formalin Test)", fillcolor="#FFFFFF", fontcolor="#202124"]; InflammationModel [label="Inflammation Models\n(e.g., Carrageenan-induced paw edema)", fillcolor="#FFFFFF", fontcolor="#202124"]; DataAnalysis [label="Data Analysis and\nStructure-Activity Relationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> InVitro [color="#202124"]; InVitro -> ReceptorBinding [color="#202124"]; InVitro -> EnzymeInhibition [color="#202124"]; InVitro -> CellBased [color="#202124"]; InVitro -> InVivo [label="Lead Compound Identification", color="#202124", fontcolor="#202124", fontsize=8]; InVivo -> PainModel [color="#202124"]; InVivo -> InflammationModel [color="#202124"]; InVivo -> DataAnalysis [color="#202124"]; InVitro -> DataAnalysis [color="#202124"]; }

Figure 2: Proposed workflow for the biological evaluation of the target molecule.

Conclusion

This compound is a structurally intriguing molecule that bridges the chemical space of fatty acids and heterocyclic amides. While its synthesis is straightforward, a significant gap exists in the scientific literature regarding its specific biological activities and quantitative characterization. Based on the known pharmacology of related fatty acid amides and 5-oxopyrrolidine derivatives, this compound represents a candidate for investigation as a modulator of lipid signaling pathways. Further research, following the proposed experimental workflows, is warranted to fully elucidate its potential as a novel therapeutic agent. This technical guide serves as a starting point for such investigations, providing the known chemical context and a roadmap for future studies.

References

- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enzymatic inactivation of the fatty acid amide class of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Oxo-Pyrrolidine Derivatives from Pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-oxo-pyrrolidine derivatives, specifically 5-ethylpyrrolidin-2-one, commencing from pentanoic acid. The described methodology leverages a modern synthetic approach involving a radical-mediated intramolecular C-H amination, which allows for the direct functionalization of an unactivated C-H bond in the pentanoic acid backbone. This key step is followed by an intramolecular cyclization to yield the desired γ-lactam. This process offers a novel and efficient route to this important class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.

Introduction

5-Oxo-pyrrolidine (pyrrolidinone) derivatives are a critical class of nitrogen-containing heterocycles frequently found in natural products and pharmaceuticals. Their inherent biological activities and utility as synthetic intermediates have driven the development of numerous synthetic strategies. Traditional methods often rely on multi-step sequences involving pre-functionalized starting materials. This application note details a more direct approach starting from the readily available and inexpensive feedstock, pentanoic acid. The core of this strategy is a photocatalytic C-H amination at the γ-position of the carboxylic acid, followed by spontaneous or induced cyclization to the corresponding γ-lactam.

Overall Synthetic Scheme

The synthesis of 5-ethylpyrrolidin-2-one from pentanoic acid is a two-step process:

-

γ-C-H Amination of Pentanoic Acid: The carboxylic acid is first converted to an O-acyl oxime ester. This intermediate then undergoes a visible-light-mediated radical cascade reaction to introduce an amino group at the γ-position, yielding γ-aminopentanoic acid.

-

Intramolecular Cyclization: The resulting γ-aminopentanoic acid undergoes a spontaneous or thermally induced intramolecular cyclization (lactamization) to form the stable five-membered ring of 5-ethylpyrrolidin-2-one.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.

Protocol 1: Synthesis of O-(4-cyanobenzoyl)-N,N-diethylhydroxylamine (Oxime Ester Reagent)

This protocol describes the synthesis of a representative O-acyl oxime reagent.

Procedure:

-

To a solution of 4-cyanobenzoic acid (1.47 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add oxalyl chloride (1.1 mL, 12.5 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in DCM (20 mL) and add it dropwise to a solution of N,N-diethylhydroxylamine (1.07 g, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (30 mL) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 1:4) to afford the desired O-acyl oxime ester.

Expected Yield: 80-90%

Protocol 2: Synthesis of 5-Ethylpyrrolidin-2-one from Pentanoic Acid

This protocol details the primary synthesis of the target compound.

Procedure:

-

Step A: γ-C-H Amination a. In a 10 mL oven-dried Schlenk tube, combine pentanoic acid (102 mg, 1.0 mmol), O-(4-cyanobenzoyl)-N,N-diethylhydroxylamine (246 mg, 1.2 mmol), and a photocatalyst such as fac-[Ir(ppy)3] (1-2 mol%). b. Add anhydrous solvent (e.g., acetonitrile, 5 mL) to the tube. c. Degas the solution by bubbling with argon for 15 minutes. d. Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Step B: Intramolecular Cyclization and Purification a. Upon completion of the amination reaction, concentrate the mixture under reduced pressure. b. Dissolve the residue in a suitable solvent such as toluene (10 mL). c. Heat the solution at reflux for 2-4 hours to ensure complete cyclization to the lactam. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-ethylpyrrolidin-2-one as a colorless oil.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| 5-Ethylpyrrolidin-2-one | Pentanoic Acid | O-acyl oxime, fac-[Ir(ppy)3] | Acetonitrile | 12-24 h | 60-75 | >95 |

Table 1: Summary of quantitative data for the synthesis of 5-ethylpyrrolidin-2-one.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 5-Ethylpyrrolidin-2-one | 6.5 (br s, 1H, NH), 3.55-3.45 (m, 1H, CH), 2.40-2.20 (m, 2H, CH2), 1.95-1.80 (m, 1H, CH2), 1.70-1.50 (m, 3H, CH2CH3), 0.95 (t, J=7.4 Hz, 3H, CH3) | 177.5, 55.0, 30.5, 29.0, 25.0, 9.5 |

Table 2: Spectroscopic data for the synthesized 5-ethylpyrrolidin-2-one.

Visualizations

Caption: Synthetic workflow for 5-ethylpyrrolidin-2-one.

Caption: Proposed radical mechanism for γ-C-H amination.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of 5-ethylpyrrolidin-2-one from pentanoic acid. This modern approach, centered around a key photocatalytic C-H amination step, offers an efficient and direct route to this valuable heterocyclic scaffold. The detailed experimental procedures and characterization data should enable researchers in both academic and industrial settings to readily adopt and potentially expand upon this methodology for the synthesis of a diverse range of 5-oxo-pyrrolidine derivatives.

Application Notes and Protocols for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid belongs to the broader class of 5-oxopyrrolidine derivatives, a scaffold that has garnered significant interest in medicinal chemistry. While specific experimental data and detailed protocols for this compound (CAS: 5724-80-1) are not extensively documented in publicly available research, the structural motif is a key feature in a variety of biologically active compounds. This document provides an overview of the potential applications and generalized experimental protocols based on the activities of structurally related 5-oxopyrrolidine derivatives, which have demonstrated notable anticancer and antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| CAS Number | 5724-80-1 | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C |

Potential Biological Applications of 5-Oxopyrrolidine Derivatives

Research into derivatives of the 5-oxopyrrolidine core has revealed promising biological activities, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of 5-oxopyrrolidine derivatives exhibiting cytotoxic effects against various cancer cell lines. While specific data for the parent compound is unavailable, derivatives have shown activity against cell lines such as A549 (human lung adenocarcinoma). The mechanism of action for these derivatives is often associated with the inhibition of critical cellular processes in cancer cells.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their potential as antimicrobial agents. Some compounds have demonstrated efficacy against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. This suggests that the 5-oxopyrrolidine scaffold could be a valuable starting point for the development of new antibiotics.

Generalized Experimental Protocols

The following are generalized protocols based on methodologies employed for the investigation of 5-oxopyrrolidine derivatives. These can serve as a starting point for designing experiments with this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or derivative)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or derivative)

-

DMSO

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, for viability indication)

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in CAMHB in a 96-well plate.

-